6-Chloro-2,3-dimethylpyridine
Overview
Description
6-Chloro-2,3-dimethylpyridine is an organic compound with the molecular formula C7H8ClN. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position and two methyl groups at the 2nd and 3rd positions. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Mechanism of Action
Target of Action
6-Chloro-2,3-dimethylpyridine is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the SM coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which are crucial in the synthesis of various organic compounds .
Pharmacokinetics
It’s important to note that this compound is primarily used in industrial settings for the manufacture of other substances . Therefore, its bioavailability is likely to be influenced by factors such as the method of administration and the presence of other chemicals.
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various fields such as pharmaceuticals, agrochemicals, and materials science .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the SM coupling reaction requires exceptionally mild and functional group tolerant reaction conditions . Additionally, the compound should be stored in an inert atmosphere at room temperature to maintain its stability . It’s also worth noting that safety precautions should be taken when handling this compound, as it may cause skin irritation, serious eye damage, and respiratory irritation .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Chloro-2,3-dimethylpyridine can be synthesized through several methods. One common method involves the chlorination of 2,3-dimethylpyridine using phosphorus oxychloride (POCl3) in the presence of a catalyst such as N,N-dimethylaniline. The reaction is typically carried out under reflux conditions for about 40 minutes, followed by purification through liquid chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The raw materials, such as 2,3-dimethylpyridine and phosphorus oxychloride, are readily available, making the process cost-effective.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,3-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
6-Chloro-2,3-dimethylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-methylpyridine
- 4-Chloro-2,6-dimethylpyridine
- 2,3-Dimethylpyridine
Uniqueness
6-Chloro-2,3-dimethylpyridine is unique due to the specific positioning of the chlorine atom and methyl groups, which confer distinct chemical reactivity and properties. This makes it suitable for specific applications in synthesis and research that other similar compounds may not fulfill .
Properties
IUPAC Name |
6-chloro-2,3-dimethylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-5-3-4-7(8)9-6(5)2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPVNRJYHWHNSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60500793 | |
Record name | 6-Chloro-2,3-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60500793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72093-13-1 | |
Record name | 6-Chloro-2,3-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60500793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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